tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
Description
This compound is a pyrimidine derivative featuring a tert-butyl carbamate group at position 4, a bromine substituent at position 5, and a methylsulfonyl group at position 2. Its molecular formula is C₁₀H₁₃BrN₃O₄S, with a molecular weight of 366.20 g/mol (estimated). The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The methylsulfonyl group contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and influencing regioselectivity in substitution reactions .
Properties
Molecular Formula |
C10H14BrN3O4S |
|---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
InChI Key |
SXPLSHUDNVBLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Br)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the sulfonyl group .
Scientific Research Applications
Chemistry: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of various substituents on pyrimidine derivatives.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate (CAS: 955112-59-1)
- Key Differences : Chlorine replaces bromine at position 3.
- Impact : Chlorine’s lower atomic radius and reduced leaving-group ability compared to bromine result in slower nucleophilic substitution rates. This compound is less reactive in cross-coupling reactions but may offer improved stability under basic conditions .
- Molecular Weight : 321.74 g/mol (vs. 366.20 g/mol for the bromo analog).
tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate (CAS: 148550-51-0)
- Key Differences : The carbamate group is attached via a methylene linker (-CH₂-) at position 4 instead of directly to the pyrimidine ring.
- However, it enhances solubility in polar solvents due to greater rotational freedom .
Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS: 1316122-36-7)
- Key Differences : An ethyl ester replaces the tert-butyl carbamate.
- Impact : The ester group is more hydrolytically labile than the carbamate, limiting its utility in prolonged reactions under aqueous conditions. The ethyl group also reduces steric hindrance, favoring electrophilic aromatic substitution at position 4 .
Ring System Modifications
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 192869-49-1)
- Key Differences: A fused bicyclic pyrido-pyrimidine system replaces the monocyclic pyrimidine.
- Impact : The bicyclic structure enhances planar rigidity, improving interactions with aromatic protein pockets (e.g., kinase inhibitors). However, synthetic complexity increases, and the bromine substituent is absent, limiting cross-coupling utility .
Halogen and Functional Group Variations
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)
- Key Differences : Fluorine (position 5), hydroxyl (position 4), and methyl (position 6) substituents.
- Impact : Fluorine’s strong electron-withdrawing effect and hydrogen-bonding capacity (via -OH) make this compound a candidate for targeting enzymes like dihydrofolate reductase. However, the absence of a methylsulfonyl group reduces ring stabilization .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Provided | C₁₀H₁₃BrN₃O₄S | 366.20 | 5-Br, 2-SO₂Me, 4-OC(O)NHTert-butyl |
| tert-Butyl (5-chloro-...carbamate | 955112-59-1 | C₉H₁₃ClN₃O₄S | 321.74 | 5-Cl, 2-SO₂Me, 4-OC(O)NHTert-butyl |
| Ethyl 5-bromo-...carboxylate | 1316122-36-7 | C₉H₁₀BrN₂O₄S | 337.16 | 5-Br, 2-SO₂Me, 4-COOEt |
Critical Analysis of Research Findings
- Bromine vs. Chlorine : Bromine’s superior leaving-group ability makes the target compound more versatile in palladium-catalyzed reactions compared to its chloro analog .
- Carbamate vs. Ester : The tert-butyl carbamate group in the target compound provides superior stability in basic media compared to ethyl esters, which are prone to hydrolysis .
- Safety Considerations : The methylsulfonyl group in all analogs correlates with moderate acute toxicity (oral LD₅₀: 300–2000 mg/kg), necessitating careful handling .
Biological Activity
tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is a chemical compound with the potential for various biological activities, particularly in the field of medicinal chemistry. Its structure includes a pyrimidine ring substituted with a bromine atom and a methylsulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Chemical Formula : C10H14BrN3O4S
- CAS Number : 1824069-68-2
- Molecular Weight : 332.20 g/mol
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the bromine and methylsulfonyl groups suggests potential interactions with enzymes or receptors involved in various signaling pathways.
Antiviral Activity
Recent studies have investigated the antiviral properties of compounds similar to this compound. For instance, compounds based on pyrimidine structures have shown significant antiviral activity against viruses such as Zika and Dengue. In a study assessing similar compounds, one derivative demonstrated an EC50 value of 4.3 µM against Zika virus, indicating potent antiviral activity while maintaining lower cytotoxicity levels (CC50 = 58 µM) .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells at concentrations as low as 1 µM and enhance caspase-3 activity significantly at higher concentrations . This suggests that this compound might also exhibit similar anticancer properties.
Table of Biological Activities
| Activity Type | Compound | EC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|---|
| Antiviral | Similar Compound | 4.3 | 58 | |
| Anticancer | Analog 7d | 1.0 | N/A | |
| Apoptosis Induction | Analog 7h | 2.5 | N/A |
Case Studies
- Zika Virus Inhibition : A study highlighted that certain pyrimidine derivatives, closely related to this compound, exhibited significant reductions in viral titers when tested in vitro, showcasing their potential as antiviral agents .
- Breast Cancer Cell Line Studies : In research focusing on MDA-MB-231 cells, compounds derived from similar scaffolds demonstrated notable cytotoxic effects and induced apoptosis through caspase activation, indicating their potential for development as anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
